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molecular formula C11H10F2N2 B1660525 2,2-Difluoro-2-(quinolin-8-YL)ethanamine CAS No. 780769-67-7

2,2-Difluoro-2-(quinolin-8-YL)ethanamine

Cat. No. B1660525
M. Wt: 208.21
InChI Key: ZBCHYOUHRRLWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07550474B2

Procedure details

A solution of 8-(2-azido-1,1-difluoro-ethyl)-quinoline (3.8 g, 16.24 mmol) in MeOH (20 mL), as prepared in the last step, was treated with 10 wt. % Pd—C (754 mg) and NH4HCO2 (3 g). After 45 minutes the reaction was filtered through a pad of Celite and partitioned between EtOAc (100 mL) and NaHCO3 (satd) (100 mL). The organic phase was washed with brine (100 mL), dried over Na2SO4 and concentrated in vacuo to afford the product as a yellow viscous oil (2.7 g). 1H NMR (300 Hz, CDCl3) δ 9.0-8.98 (m, 1H), 8.22-8.19 (m, 1H), 8.05 (d, J=7.3 Hz, 1H), 7.93 (d, J=8.2 Hz, 1H), 7.60 (t, J=7.7 Hz, 1H), 7.49-7.45 (m, 1H), 3.82 (t, J=15.3 Hz, 2H); LC/MS (m/z) [M+1]+ 209.2 (calculated for C11H10F2N2, 208.21).
Name
8-(2-azido-1,1-difluoro-ethyl)-quinoline
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
NH4HCO2
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
754 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]([C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:17]=1[N:16]=[CH:15][CH:14]=[CH:13]2)([F:7])[F:6])=[N+]=[N-]>CO.[Pd]>[F:7][C:5]([F:6])([C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:17]=1[N:16]=[CH:15][CH:14]=[CH:13]2)[CH2:4][NH2:1]

Inputs

Step One
Name
8-(2-azido-1,1-difluoro-ethyl)-quinoline
Quantity
3.8 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(F)(F)C=1C=CC=C2C=CC=NC12
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
NH4HCO2
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
754 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 45 minutes the reaction was filtered through a pad of Celite
Duration
45 min
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (100 mL) and NaHCO3 (satd) (100 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(CN)(C=1C=CC=C2C=CC=NC12)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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